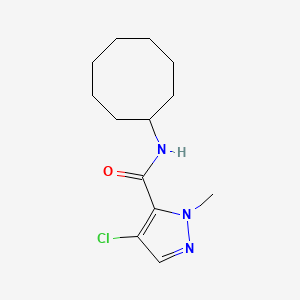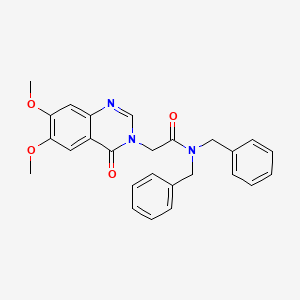
4-chloro-N-cyclooctyl-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-cyclooctyl-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chlorine atom at the 4-position, a cyclooctyl group attached to the nitrogen atom, and a carboxamide group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclooctyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole core.
Introduction of the chlorine atom: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the cyclooctyl group: This step involves the reaction of the chlorinated pyrazole with cyclooctylamine under suitable conditions to form the desired product.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclooctyl-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding pyrazole-5-carboxylic acid derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-chloro-N-cyclooctyl-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antifungal activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclooctyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide
- 4-chloro-1-methyl-1H-pyrazole-3-carboxamide
Uniqueness
4-chloro-N-cyclooctyl-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclooctyl group may enhance its binding affinity to certain molecular targets, while the chlorine atom and carboxamide group contribute to its reactivity and stability.
Properties
Molecular Formula |
C13H20ClN3O |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
4-chloro-N-cyclooctyl-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H20ClN3O/c1-17-12(11(14)9-15-17)13(18)16-10-7-5-3-2-4-6-8-10/h9-10H,2-8H2,1H3,(H,16,18) |
InChI Key |
FERRQVOBQFSWDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2CCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-4-(difluoromethoxy)phenyl]-3,4-difluorobenzenesulfonamide](/img/structure/B10977587.png)

![5-Benzyl-2-{[(3,4-diethoxyphenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B10977606.png)
![N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide](/img/structure/B10977610.png)

![2-(2,4-dichlorophenyl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B10977615.png)

![Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B10977621.png)

![N-(4-phenylbutan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10977625.png)


![(1-methyl-4-nitro-1H-pyrazol-3-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10977649.png)
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B10977663.png)
